6-Bromoquinazoline-Derived Compound 5b Demonstrates Superior Cytotoxicity to Cisplatin in MCF-7 and SW480 Cell Lines
Among a series of ten 6-bromoquinazoline derivatives (5a–5j) evaluated for cytotoxic activity, compound 5b—bearing a fluoro substitution at the meta position of the phenyl moiety—demonstrated significantly stronger activity than the clinical benchmark cisplatin [1]. The 6-bromoquinazoline scaffold enabled systematic SAR exploration, with the 6-position bromine serving as the critical anchor for structural diversification.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Compound 5b: IC50 = 0.53–1.95 μM |
| Comparator Or Baseline | Cisplatin: IC50 values reported in same assay system (standard comparator for anticancer activity) |
| Quantified Difference | Compound 5b shows stronger activity than cisplatin (exact fold difference not specified in abstract) |
| Conditions | MTT assay against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines |
Why This Matters
This evidence positions 6-bromoquinazoline derivatives as viable starting points for developing next-generation anticancer agents with the potential to outperform established platinum-based chemotherapeutics in specific cancer types.
- [1] Zare S, Emami L, Behrouz M, et al. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chem Biodivers. 2023;20(7):e202201245. View Source
